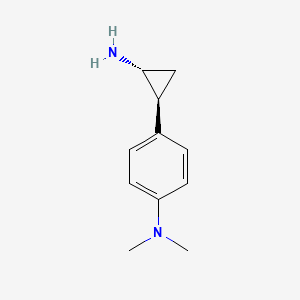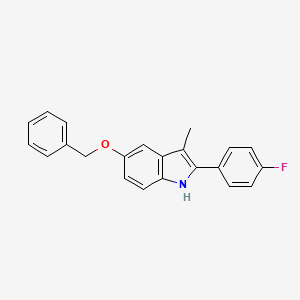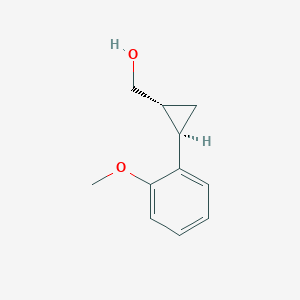
Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol is a cyclopropane derivative with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. Common synthetic routes include:
Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.
Methoxyphenyl Introduction: Incorporating the methoxyphenyl group through electrophilic aromatic substitution or other suitable methods.
Methanol Functionalization: Introducing the methanol group via reduction or other functional group transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using flow chemistry techniques to ensure efficiency and scalability. The use of continuous flow reactors can enhance reaction control and product yield.
Chemical Reactions Analysis
Types of Reactions
Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC or DMP.
Reduction: Reduction of the methoxyphenyl group to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenation reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted cyclopropyl derivatives, alcohols, ketones, and aromatic compounds.
Scientific Research Applications
Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclopropane chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: A simpler analog without the methoxyphenyl group.
2-Methoxyphenylcyclopropane: Lacks the methanol functional group.
Cyclopropylphenylmethanol: Similar structure but without the methoxy group.
Uniqueness
Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol is unique due to the combination of the cyclopropane ring, methoxyphenyl group, and methanol functional group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
[(1R,2R)-2-(2-methoxyphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H14O2/c1-13-11-5-3-2-4-9(11)10-6-8(10)7-12/h2-5,8,10,12H,6-7H2,1H3/t8-,10+/m0/s1 |
InChI Key |
GWNQNQUYZBGDMY-WCBMZHEXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2C[C@H]2CO |
Canonical SMILES |
COC1=CC=CC=C1C2CC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


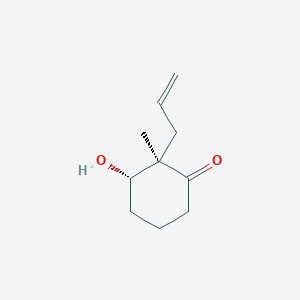
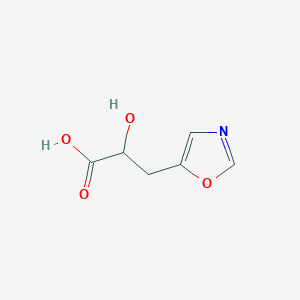
![1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine;hydrochloride](/img/structure/B15279959.png)
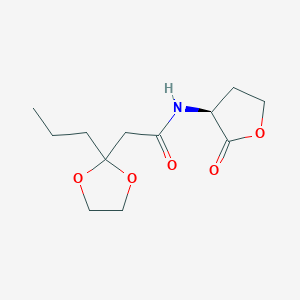
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279971.png)
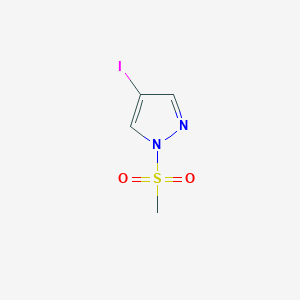
![10-(3,5-ditert-butyl-4-methoxyphenyl)-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene](/img/structure/B15279978.png)
![5-fluoro-14-methoxy-9,12-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaene-8,17-dione](/img/structure/B15279994.png)
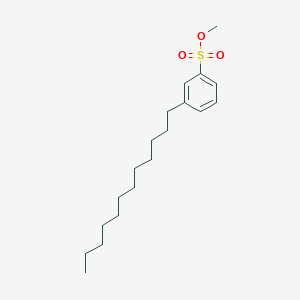
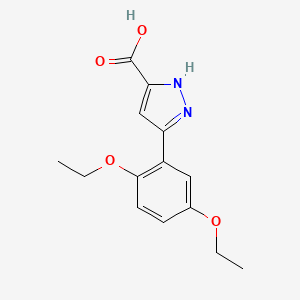
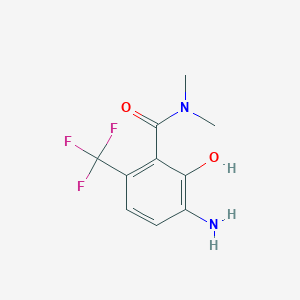
![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)
